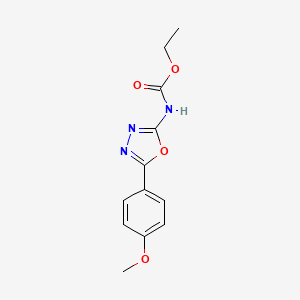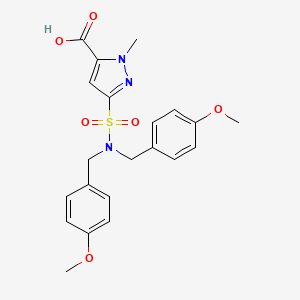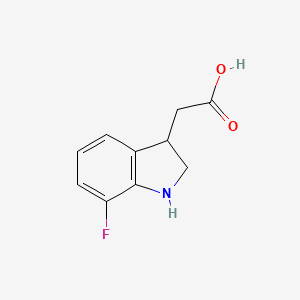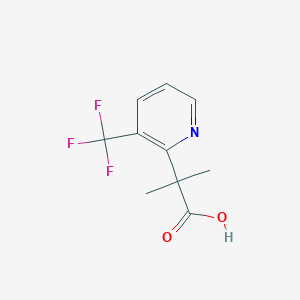
Bis(4-tridecylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-tridecylphenyl)amine: is an organic compound characterized by the presence of two 4-tridecylphenyl groups attached to a central amine group. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tridecylphenyl)amine typically involves the reaction of 4-tridecylphenylamine with appropriate reagents under controlled conditions. One common method is the reductive amination of ketones and aldehydes using ammonia as the nucleophile. This process can be catalyzed by earth-abundant metals such as iron or cobalt .
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. These methods utilize reusable catalysts and sustainable starting materials to ensure efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-tridecylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination using ammonia and metal catalysts.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly used.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Bis(4-tridecylphenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, catalysts, and functional materials
Mecanismo De Acción
The mechanism of action of Bis(4-tridecylphenyl)amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Tris(4-ethynylphenyl)amine
- Bis(4-ethynylphenyl)amine
Comparison: Bis(4-tridecylphenyl)amine is unique due to its long alkyl chains, which impart distinct physical and chemical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it suitable for specific industrial and research applications .
Propiedades
Número CAS |
65235-18-9 |
|---|---|
Fórmula molecular |
C38H63N |
Peso molecular |
533.9 g/mol |
Nombre IUPAC |
4-tridecyl-N-(4-tridecylphenyl)aniline |
InChI |
InChI=1S/C38H63N/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-27-31-37(32-28-35)39-38-33-29-36(30-34-38)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-34,39H,3-26H2,1-2H3 |
Clave InChI |
OHGAQVBWHGSHIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


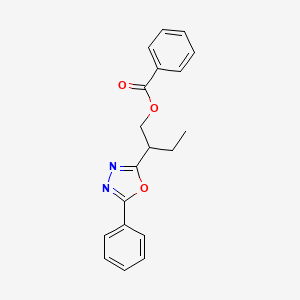
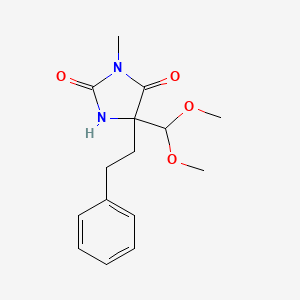

![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
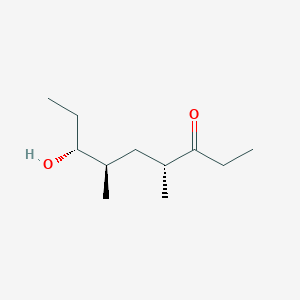

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
